molecular formula C7H6Cl2N2O2 B13656789 2,6-Dichloro-3-(methylamino)isonicotinic acid

2,6-Dichloro-3-(methylamino)isonicotinic acid

Cat. No.: B13656789
M. Wt: 221.04 g/mol
InChI Key: XWAYOLUNDGFJDS-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(methylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methylamino group at the 3 position, and a carboxylic acid group at the 4 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of isonicotinic acid with thionyl chloride to introduce the chlorine atoms, followed by the reaction with methylamine to introduce the methylamino group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(methylamino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,6-Dichloro-3-(methylamino)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(methylamino)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups enhances its ability to interact with biological targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2,6-dichloro-3-(methylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H6Cl2N2O2/c1-10-5-3(7(12)13)2-4(8)11-6(5)9/h2,10H,1H3,(H,12,13)

InChI Key

XWAYOLUNDGFJDS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1C(=O)O)Cl)Cl

Origin of Product

United States

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